1,4-Dioxa-8-azaspiro[4.6]undecan-9-one
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Overview
Description
1,4-Dioxa-8-azaspiro[4.6]undecan-9-one: is a versatile small molecule scaffold with the molecular formula C₈H₁₃NO₃ and a molecular weight of 171.19 g/mol . This compound is characterized by its unique spirocyclic structure, which includes both oxygen and nitrogen heteroatoms. It is primarily used in research and development as a building block for the synthesis of more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Dioxa-8-azaspiro[4.6]undecan-9-one can be synthesized through various synthetic routes. One common method involves the reaction of N-(2-hydroxyethyl)ethylenediamine with glycolic acid under acidic conditions to form the spirocyclic structure . The reaction typically requires heating and a suitable solvent such as toluene or ethanol .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1,4-Dioxa-8-azaspiro[4.6]undecan-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like or to form corresponding oxides.
Reduction: Reduction reactions can be carried out using or to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in dry solvents like or .
Substitution: Alkyl halides, acyl chlorides; reactions often require a base such as triethylamine or pyridine .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones , while substitution reactions can produce a variety of alkylated or acylated derivatives .
Scientific Research Applications
1,4-Dioxa-8-azaspiro[4.6]undecan-9-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,4-Dioxa-8-azaspiro[4.6]undecan-9-one depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with molecular targets such as proteins or nucleic acids . The spirocyclic structure allows for unique binding interactions, which can modulate biological pathways and processes .
Comparison with Similar Compounds
- 1,4-Dioxa-8-azaspiro[4.6]undecane
- 8-Methyl-1,4-dioxa-8-azaspiro[4.6]undecan-9-one
- 2-Azaspiro[4.6]undecan-3-one
Comparison: 1,4-Dioxa-8-azaspiro[4.6]undecan-9-one is unique due to its specific spirocyclic structure, which includes both oxygen and nitrogen atoms. This structural feature provides distinct chemical and biological properties compared to similar compounds. For example, the presence of the spirocyclic ring can enhance the compound’s stability and binding affinity to biological targets .
Properties
IUPAC Name |
1,4-dioxa-9-azaspiro[4.6]undecan-8-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c10-7-1-2-8(3-4-9-7)11-5-6-12-8/h1-6H2,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVWBIIGVZBJDDC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNC1=O)OCCO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90443341 |
Source
|
Record name | 1,4-dioxa-8-azaspiro[4.6]undecan-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90443341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
172090-55-0 |
Source
|
Record name | 1,4-dioxa-8-azaspiro[4.6]undecan-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90443341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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